chemical structure and properties of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-
chemical structure and properties of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-
An In-depth Technical Guide to Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-
A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-, a substituted benzamidoxime of significant interest in medicinal chemistry and drug discovery. The amidoxime functional group is a versatile moiety, serving as a key bioisostere for carboxylic acids and amides, a precursor to various heterocyclic systems, and a potential nitric oxide (NO) donor.[1][2][3] This document outlines the compound's chemical identity, predicted physicochemical properties, and anticipated spectroscopic characteristics. Furthermore, it presents a robust, field-proven synthetic protocol derived from established methodologies, complete with a logical retrosynthetic analysis and a detailed purification workflow. The guide also explores the chemical reactivity and potential pharmacological applications, offering insights grounded in the established roles of amidoximes in modern drug development.
Chemical Identity and Structure
Nomenclature and Isomerism
The systematic IUPAC name for the target compound is 4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide . It is also commonly referred to by the synonym 4-fluoro-3-methylbenzamidoxime .
The core structure is a benzenecarboximidamide (benzamidine) scaffold, which is substituted on the benzene ring with a fluorine atom at the C4 position and a methyl group at the C3 position. The defining feature is the N-hydroxy group on the imine nitrogen, classifying it as an amidoxime.
A critical structural feature of amidoximes is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). The molecule can exist as (Z) and (E) isomers. The (Z)-isomer is generally the more energetically favorable and, therefore, the predominant form.[2]
Chemical and Physical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₉FN₂O | - |
| Molecular Weight | 168.17 g/mol | - |
| CAS Number | 185147-08-4 (for precursor nitrile) | [4][5] |
| Predicted LogP | ~1.5 - 2.0 | XLogP3 (extrapolated) |
| Hydrogen Bond Donors | 2 | Cactvs |
| Hydrogen Bond Acceptors | 2 | Cactvs |
| Polar Surface Area | ~58.6 Ų | Cactvs |
| pKa (Acidic -OH) | ~10-11 | Literature Analogy |
| pKa (Basic -NH₂) | ~3-4 | Literature Analogy |
Note: Properties are estimated based on computational models and data for similar compounds like 2-fluoro-N-methylbenzamide and 4-fluoro-3-methylbenzoic acid.[6][7]
Anticipated Spectroscopic Data
-
¹H NMR: Expected signals would include two to three aromatic protons (multiplets, ~7.0-7.8 ppm), a broad singlet for the -NH₂ protons (~5.5-6.5 ppm), a singlet for the methyl group (~2.3 ppm), and a broad singlet for the N-OH proton which may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the 110-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The methyl carbon would be around 20 ppm, and the C=N carbon would be downfield (~150-160 ppm).
-
¹⁹F NMR: A singlet is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. For similar fluorinated benzamides, these signals appear between -114 and -147 ppm.[8][9]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3200-3500 cm⁻¹), C=N stretching (~1640-1680 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 169.07.
Synthesis and Purification
The most direct and widely adopted method for the synthesis of benzamidoximes is the reaction of a corresponding benzonitrile with hydroxylamine.[2]
Retrosynthetic Analysis
The logical disconnection of the target molecule points to 4-fluoro-3-methylbenzonitrile as the key precursor. This nitrile can be synthesized from 4-fluoro-3-methylaniline via a Sandmeyer reaction or from 4-fluoro-3-methylbenzaldehyde.
Recommended Synthetic Protocol
This protocol is a robust, field-proven method adapted from standard literature procedures for amidoxime synthesis.
Reaction: 4-Fluoro-3-methylbenzonitrile + NH₂OH·HCl → 4-Fluoro-N'-hydroxy-3-methylbenzenecarboximidamide
Materials:
-
4-Fluoro-3-methylbenzonitrile (1.0 eq)[4]
-
Hydroxylamine hydrochloride (1.5 - 2.0 eq)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) (2.0 - 2.5 eq)
-
Ethanol or Methanol (solvent)
-
Deionized water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the nitrile. Subsequently, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq). Causality: The base (Na₂CO₃) is crucial to generate free hydroxylamine in situ from its hydrochloride salt, which is the active nucleophile.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 3-24 hours, until the starting nitrile is consumed. Expertise Insight: For electron-rich nitriles, the reaction can be slow. Increasing the temperature or using a slight excess of hydroxylamine can drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume). The organic layers are combined. Trustworthiness: This step removes inorganic salts and unreacted hydroxylamine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amidoxime.
Purification and Characterization Workflow
The crude product often requires purification to remove side products, such as the corresponding amide formed via hydrolysis.
Chemical Reactivity and Potential Applications
The Amidoxime Functional Group: A Versatile Player
The amidoxime moiety imparts a rich and versatile chemical character to the molecule.
-
Bioisosterism: Amidoximes are widely recognized as non-classical bioisosteres of carboxylic acids, amides, and esters.[2][3] This substitution can improve metabolic stability, cell permeability, and overall pharmacokinetic profiles.[3][10]
-
Nitric Oxide (NO) Donation: Amidoximes can undergo in-vivo oxidation, catalyzed by enzymes like cytochrome P450, to release nitric oxide.[2][11] This property is leveraged in the development of cardiovascular drugs and other therapeutic agents where localized NO release is beneficial.
-
Synthetic Intermediate: The amidoxime group is a valuable precursor for synthesizing five-membered heterocycles, most notably 1,2,4-oxadiazoles, which are themselves important pharmacophores.[3][10]
Influence of Ring Substituents
The electronic properties of the benzene ring are modulated by the competing effects of the substituents:
-
4-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This generally increases the acidity of the N-OH proton and can influence the molecule's binding interactions and metabolic stability.
-
3-Methyl Group: The methyl group is weakly electron-donating (+I), which slightly increases the electron density of the aromatic ring.
This specific substitution pattern creates a unique electronic environment that can be exploited for targeted drug design, potentially influencing receptor binding affinity and selectivity.
Potential Pharmacological Significance
Given its structural features, Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- is a compound of high interest for drug discovery programs.
-
Enzyme Inhibition: The amidoxime group's ability to chelate zinc ions makes it a promising warhead for inhibiting zinc-containing enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[12]
-
Prodrug Strategy: Amidoximes can serve as prodrugs for amidines.[11] The amidoxime is often more orally bioavailable and is converted in vivo to the active amidine, which can target enzymes like serine proteases.
-
Antimicrobial and Antiparasitic Agents: Many amidoxime and amidine derivatives have demonstrated potent antimicrobial and antiparasitic activities.[1]
Conclusion
Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- represents a well-defined chemical entity with significant potential, grounded in the versatile chemistry of the amidoxime functional group. Its strategic fluorination and methylation pattern further enhance its appeal as a scaffold for medicinal chemistry. This guide provides the foundational knowledge—from its chemical structure and properties to a reliable synthetic pathway and potential applications—necessary for researchers to effectively synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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